An In-depth Technical Guide to the Chemical Properties of Oleyl Phosphate
An In-depth Technical Guide to the Chemical Properties of Oleyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleyl phosphate, a long-chain alkyl phosphate ester, is a versatile molecule with significant applications in cosmetics, as a surfactant, and with emerging potential in drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties of oleyl phosphate, including its structure, physicochemical characteristics, reactivity, and analytical methodologies for its characterization. The guide also explores its potential biological significance, particularly in the context of drug development. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Oleyl phosphate is an organophosphate ester derived from oleyl alcohol, a monounsaturated fatty alcohol. It typically exists as a mixture of mono- and di-esters of phosphoric acid[1]. Its amphiphilic nature, combining a polar phosphate head group with a long, nonpolar oleyl tail, underpins its utility as an effective emulsifier and surfactant[2][3]. In recent years, the unique properties of long-chain alkyl phosphates have garnered interest in the field of drug delivery, where they can be used as components of liposomes and other nanoparticle formulations, and potentially as penetration enhancers for transdermal drug delivery[4]. This guide aims to provide a detailed technical resource for researchers and professionals working with or exploring the applications of oleyl phosphate.
Chemical and Physical Properties
The fundamental chemical and physical properties of oleyl phosphate are summarized in the tables below. It is important to note that "oleyl phosphate" often refers to a mixture of mono- and di-esters, which can influence its physical and chemical behavior.
General Properties
| Property | Value | Source |
| Chemical Name | (9Z)-9-Octadecen-1-ol, phosphate | [5] |
| Synonyms | Oleyl alcohol phosphate, Phoslex A 18D, Nostaphat KO 300N | [5] |
| Appearance | White or Colorless to Brown powder to lump to clear liquid | [1] |
Structural and Molecular Data
| Property | Mono-oleyl Phosphate | Di-oleyl Phosphate |
| Molecular Formula | C₁₈H₃₇O₄P | C₃₆H₇₁O₄P |
| Molecular Weight | 348.46 g/mol | 598.93 g/mol [6] |
| IUPAC Name | [(Z)-octadec-9-enyl] dihydrogen phosphate | bis[(Z)-octadec-9-enyl] hydrogen phosphate[7] |
Physicochemical Properties
| Property | Value | Notes and Source |
| pKa | ~1.49 ± 0.50 (Predicted for Di-oleyl Phosphate) | The pKa of the monoester is expected to have two values, the first being strongly acidic and the second in the neutral pH range, similar to other phosphate monoesters[8]. The predicted value for the diester reflects the single acidic proton[6]. |
| Solubility | Insoluble in water. Soluble in ethanol, benzene, and acetone. | General solubility characteristics for the mono- and di-ester mixture. Quantitative data is not readily available. |
| Physical State | Solid, Liquid, or Water/Solvent Wet Solid | [9] |
Reactivity and Stability
Hydrolysis
Phosphate esters, in general, are susceptible to hydrolysis, which involves the cleavage of the P-O bond. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.
-
Alkaline Hydrolysis: Under basic conditions, the hydrolysis of phosphate esters can occur, though it is generally slow for alkyl phosphates[10].
-
Acidic Hydrolysis: In acidic conditions, the hydrolysis of phosphate esters can also take place.
-
Enzymatic Hydrolysis: Alkaline phosphatases are enzymes that can catalyze the hydrolysis of phosphate monoesters[2][11][12].
Due to the lack of specific kinetic data for oleyl phosphate hydrolysis, researchers should anticipate that it will be relatively stable under neutral conditions at ambient temperature but may degrade under harsh acidic or basic conditions or in the presence of relevant enzymes.
Thermal Decomposition
The thermal stability of phosphate esters is influenced by their chemical structure. Alkyl phosphates generally undergo decomposition at lower temperatures compared to aryl phosphates. The decomposition of alkyl phosphates often proceeds via an elimination reaction[13].
While specific thermal decomposition data for oleyl phosphate is not available in the literature, a general experimental approach for its determination is provided in the experimental protocols section. Based on data for other long-chain alkyl phosphates, significant decomposition is expected to occur at temperatures above 200°C.
Synthesis of Oleyl Phosphate
Oleyl phosphate is typically synthesized by the phosphorylation of oleyl alcohol. Common phosphorylating agents include phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃). The reaction conditions can be controlled to influence the ratio of mono- to di-esters in the final product.
Synthesis Workflow
Synthesis of Oleyl Phosphate Workflow
General Experimental Protocol for Synthesis using Phosphorus Pentoxide
A general procedure for the synthesis of alkyl phosphates using P₂O₅ is as follows. This protocol should be optimized for the specific case of oleyl phosphate.
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Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet is charged with oleyl alcohol.
-
Phosphorylation: Phosphorus pentoxide is added portion-wise to the oleyl alcohol with vigorous stirring, maintaining the temperature between 60-80°C. The molar ratio of oleyl alcohol to P₂O₅ will influence the mono- to di-ester ratio.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the desired conversion is achieved.
-
Hydrolysis (Optional): To convert any pyrophosphates and increase the monoester content, water can be carefully added to the reaction mixture, followed by heating.
-
Work-up and Purification: The crude product is purified by extraction and/or column chromatography to yield the final oleyl phosphate product.
Analytical Methods
Accurate characterization of oleyl phosphate is crucial for its application. The following section details common analytical techniques used for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for the analysis of organophosphorus compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus[14].
-
Chemical Shifts: The chemical shift of the phosphorus nucleus in oleyl phosphate is expected to be in the range typical for phosphate esters, generally between +5 and -15 ppm relative to 85% H₃PO₄[13]. The exact chemical shift will depend on the solvent and the mono-/di-ester ratio.
-
Quantitative Analysis: While integration in proton-decoupled ³¹P NMR can be non-quantitative due to the Nuclear Overhauser Effect (NOE), inverse-gated decoupling can be used for accurate quantification of the mono- and di-ester components[13].
General Protocol for ³¹P NMR Analysis:
-
Sample Preparation: Dissolve a known amount of the oleyl phosphate sample in a deuterated solvent (e.g., CDCl₃, MeOD).
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer.
-
Frequency: Observe the ³¹P nucleus.
-
Decoupling: Use proton broadband decoupling. For quantitative analysis, use inverse-gated decoupling with a sufficient relaxation delay.
-
Reference: Reference the spectrum to an external standard of 85% H₃PO₄.
-
-
Data Analysis: Analyze the chemical shifts and integrals of the observed peaks to identify and quantify the components of the mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of oleyl phosphate. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.
General Protocol for HPLC-ELSD Analysis:
-
Sample Preparation: Dissolve the oleyl phosphate sample in a suitable solvent (e.g., a mixture of the initial mobile phase). Filter the sample through a 0.45 µm filter.
-
HPLC System:
-
Column: A normal-phase silica column or a mixed-mode column with both reversed-phase and ion-exchange characteristics[15].
-
Mobile Phase: A gradient elution is typically used, for example, a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., isopropanol, methanol) with a small amount of water and an acid or base modifier to improve peak shape[16][17].
-
Detector: Evaporative Light Scattering Detector (ELSD)[18][19][20].
-
-
Data Analysis: Quantify the amount of oleyl phosphate by comparing the peak area to a calibration curve generated from standards of known concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and structural information of oleyl phosphate. Electrospray ionization (ESI) is a common ionization technique for phospholipids.
-
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the fragmentation of the oleyl phosphate molecular ion will provide structural information. Common fragmentation pathways for phosphate esters include the loss of the alkyl chain and cleavage of the P-O bonds. The exact fragmentation will depend on the ionization mode and collision energy[21].
General Protocol for ESI-MS Analysis:
-
Sample Preparation: Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of a modifier like ammonium hydroxide to promote ionization.
-
Mass Spectrometer: An ESI-MS or ESI-MS/MS instrument.
-
Ionization Mode: Negative ion mode is often effective for detecting the deprotonated phosphate group.
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragment ions to confirm the identity and structure of the compound.
Biological Relevance and Applications in Drug Development
While direct evidence for a specific signaling role of oleyl phosphate is limited, the broader class of lipid phosphates is known to be involved in various cellular signaling processes[11]. Furthermore, the physicochemical properties of oleyl phosphate make it an interesting candidate for applications in drug delivery.
Potential Role in Signaling
Lysophosphatidic acid (LPA), a structurally related lipid phosphate, is a well-known signaling molecule that interacts with G-protein coupled receptors (GPCRs) to elicit a variety of cellular responses[22][23]. It is plausible that oleyl phosphate could interact with lipid-binding proteins or receptors, although this has yet to be demonstrated experimentally.
General LPA Signaling Pathway
Applications in Drug Delivery
The amphiphilic nature of oleyl phosphate makes it suitable for use in lipid-based drug delivery systems.
-
Liposome Formulation: Oleyl phosphate can be incorporated into the lipid bilayer of liposomes to modify their surface charge and stability. Anionic lipids like oleyl phosphate can influence the encapsulation efficiency and release kinetics of certain drugs[24].
-
Penetration Enhancer: Long-chain fatty alcohols and acids, which are structurally related to oleyl phosphate, have been shown to act as penetration enhancers in transdermal drug delivery by disrupting the ordered structure of the stratum corneum[4]. This suggests that oleyl phosphate may have similar properties.
Applications of Oleyl Phosphate in Drug Delivery
Conclusion
Oleyl phosphate is a multifaceted molecule with established roles in various industries and significant potential in the pharmaceutical sciences. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization. While specific quantitative data for some properties of oleyl phosphate remain to be experimentally determined, the information provided, based on its structural analogs and general principles of phosphate ester chemistry, offers a solid foundation for researchers and drug development professionals. Further investigation into its specific biological interactions and its efficacy in drug delivery systems is warranted and represents a promising area for future research.
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